1-(Pyrimidin-4-yl)ethanone oxime
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Overview
Description
1-(Pyrimidin-4-yl)ethanoneoxime is a chemical compound that features a pyrimidine ring substituted at the 4-position with an ethanoneoxime group. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-4-yl)ethanoneoxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to yield the desired oxime .
Industrial Production Methods
Industrial production of 1-(Pyrimidin-4-yl)ethanoneoxime may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-4-yl)ethanoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(Pyrimidin-4-yl)ethanoneoxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)ethanoneoxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s oxime group can form hydrogen bonds with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethanoneoxime: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Acetylpyrimidine: Lacks the oxime group but shares the pyrimidine core.
Pyrimidine-4-carbaldehyde: Precursor in the synthesis of 1-(Pyrimidin-4-yl)ethanoneoxime
Uniqueness
1-(Pyrimidin-4-yl)ethanoneoxime is unique due to its combination of the pyrimidine ring and the oxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3O |
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Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NE)-N-(1-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-2-3-7-4-8-6/h2-4,10H,1H3/b9-5+ |
InChI Key |
HXPUWBNEPKGXKL-WEVVVXLNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NC=NC=C1 |
Canonical SMILES |
CC(=NO)C1=NC=NC=C1 |
Origin of Product |
United States |
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